Yuccaol C is a phenolic compound derived from the Yucca schidigera plant, known for its various therapeutic properties. This compound belongs to a class of phytochemicals that exhibit significant biological activities, including anti-inflammatory and antioxidant effects. Yucca schidigera, native to Mexico, has been traditionally used in folk medicine for its health benefits, particularly in alleviating arthritic and inflammatory conditions .
Yuccaol C is primarily extracted from the bark of the Yucca schidigera plant. This plant contains a rich array of phytochemicals, including steroidal saponins and phenolic compounds. The bark is noted for having a high concentration of these beneficial compounds, which are not present in other parts of the plant or in extracts obtained through mechanical means . The extraction process often involves methods such as high-performance liquid chromatography to isolate and purify Yuccaol C from other components .
The synthesis of Yuccaol C involves complex biochemical pathways within the Yucca schidigera plant. It is believed to be formed through the condensation of flavonoid units with stilbene derivatives during the metabolic processes in the plant. Specifically, the compound likely arises from the oxidation of flavanones into flavanols, followed by rearrangement and coupling with stilbenic precursors .
Yuccaol C participates in various chemical reactions that underline its biological activities. Notably, it has been shown to inhibit inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory processes. This inhibition occurs through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway .
The mechanism by which Yuccaol C exerts its effects primarily involves the modulation of inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory properties .
Yuccaol C is typically presented as a solid at room temperature with a crystalline structure. Its solubility varies depending on the solvent used; it is more soluble in organic solvents than in water.
Studies have demonstrated that Yuccaol C exhibits significant antioxidant activity, scavenging free radicals effectively in vitro .
Yuccaol C has garnered attention for its potential applications in various fields:
Yuccaol C represents a structurally unique class of bioactive compounds isolated from Yucca schidigera, a desert plant integral to indigenous medicinal practices. As a member of the spiro-flavostilbenoid family, it combines flavonoid and stilbenoid moieties into a distinctive architecture that underpins its multimodal biological activities. Research over the past two decades has positioned Yuccaol C as a compound of significant pharmacological interest, bridging traditional use and mechanistic phytochemistry [1] [2].
Yucca schidigera has been utilized for centuries by Native American tribes, including the Cheyenne and healers in New Mexico, for treating pathologies linked to inflammation and oxidative stress. Ethnobotanical records document its application in:
The 1975 clinical observations by Bingham first scientifically documented arthritis symptom reduction in humans using yucca tablets, aligning with indigenous reports. This established a pharmacological foundation for later isolating bioactive constituents like Yuccaol C [3]. The FDA’s GRAS (Generally Recognized As Safe) designation for yucca extracts (21 CFR 172.510) further validated its therapeutic potential, enabling commercial development [5] [8].
Yuccaol C was first isolated in 2001 from Yucca schidigera bark alongside yuccaols A, B, D, and E. Its structure was determined through advanced spectroscopic techniques (NMR, HRESIMS) and later confirmed via total synthesis:
Table 1: Key Structural Features of Yuccaol C
Feature | Description |
---|---|
Molecular formula | C₃₇H₃₀O₁₀ |
Parent flavonoid | (2R)-Naringenin |
Parent stilbenoid | trans-3,3′,5,5′-Tetrahydroxy-4′-methoxystilbene (THMS) |
Spiro center | C-2″ (flavonoid C-ring) |
Glycosylation | None (aglycone) |
Key functional groups | Lactone bridge, phenolic hydroxyls, methoxy group |
Yuccaol C differs from other yuccaols:
Yuccaol C contributes significantly to yucca’s bioactivity through multitarget actions:
In ovalbumin-induced airway hyperresponsiveness models (asthma analog), Yuccaol C decreased TNF-α (52%), IL-6 (48%), and leukocyte infiltration at 100 mg/kg doses [1].
Research highlights Yuccaol C’s potential in managing chronic inflammatory and degenerative conditions:
Table 2: Molecular Targets and Bioactivities of Yuccaol C
Target Pathway/Enzyme | Biological Effect | Experimental Model |
---|---|---|
NF-κB/iNOS | ↓ NO production, ↓ Inflammation | Macrophages (LPS-induced) |
Nrf2/ARE | ↑ SOD, ↑ CAT, ↑ HO-1 | HepG2 cells |
AChE/BChE | ↑ Acetylcholine, ↓ Amyloid aggregation | In vitro enzyme assay |
Caspase-3/PARP | ↑ Apoptosis in cancer cells | HT-29 colon adenocarcinoma |
P38 MAPK | ↓ Platelet aggregation | Human platelet-rich plasma |
Concluding Remarks
Yuccaol C exemplifies how structurally complex plant secondary metabolites can yield targeted biological effects. Its spiro-flavostilbenoid architecture enables simultaneous interaction with multiple disease-relevant pathways—from NF-κB-driven inflammation to amyloid aggregation. While current evidence derives primarily from in vitro and preclinical models, Yuccaol C’s multitarget engagement supports its therapeutic potential for conditions like neurodegenerative diseases, chronic inflammation, and cancer. Future research should prioritize:
As analytical methods advance (e.g., LC-MS/MS, molecular networking), Yuccaol C offers a template for developing spirocyclic therapeutics that merge phytochemical innovation with traditional medicine validation [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3